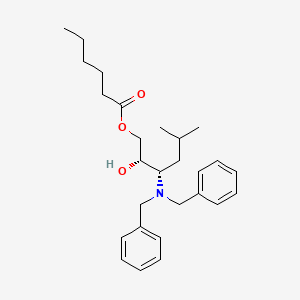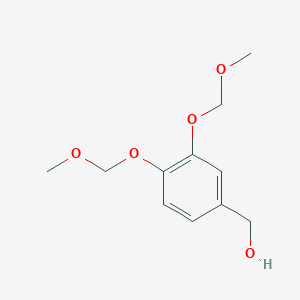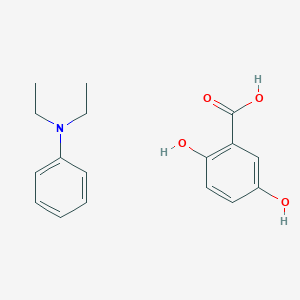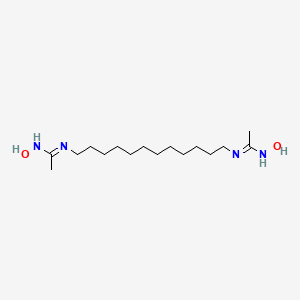![molecular formula C13H21N3 B12590367 2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)
2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI) is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a pyridine ring and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 2-pyridinemethanamine with 2-(1-piperidinyl)ethyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs . In industry, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI) can be compared with other similar compounds, such as 2-Pyridinemethanamine,N-phenyl-N-[2-(1-piperidinyl)ethyl]-(9CI) and 2-Pyridinemethanamine,N-methyl-N-[2-(1-piperidinyl)ethyl]-(9CI) . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H21N3/c1-4-9-16(10-5-1)11-8-14-12-13-6-2-3-7-15-13/h2-3,6-7,14H,1,4-5,8-12H2 |
InChI Key |
ZUGQAFVDJFERAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



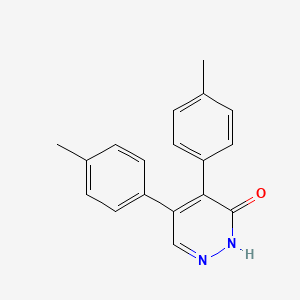
![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
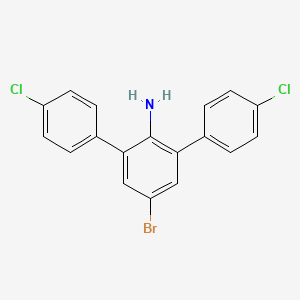
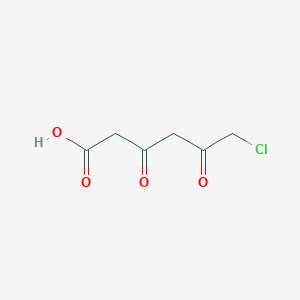
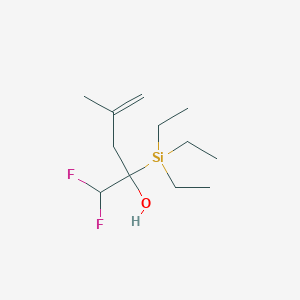
![Acetamide,2-[[5-[[(4,6-dimethyl-pyrimidin-2-YL)thio]methyl]-4-(2-allyl)-4H-1,2,4-triazol-3-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12590314.png)

